6-(4-ethylpiperazin-1-yl)-7H-purine
Description
The Purine (B94841) Scaffold as a Privileged Structure in Medicinal Chemistry and Chemical Biology
The purine ring system, a fusion of a pyrimidine (B1678525) and an imidazole (B134444) ring, is a cornerstone of life, forming the basis of the nucleobases adenine (B156593) and guanine. This inherent biological relevance has led to the classification of the purine scaffold as a "privileged structure" in medicinal chemistry. bldpharm.comgoogle.comfrontiersin.orgnih.gov A privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile starting point for the design of novel bioactive compounds. google.comnih.gov
The abundance of the purine scaffold in nature underscores its evolutionary selection as an effective interaction motif for a wide array of proteins. bldpharm.com Its ability to participate in various non-covalent interactions, including hydrogen bonding, and π-stacking, allows for high-affinity binding to the active sites of enzymes and receptor pockets. This versatility has been exploited by medicinal chemists to develop a multitude of drugs targeting diverse protein families.
Overview of Substituted Purine Analogues in Research and Development
Building upon the privileged purine core, researchers have synthesized and evaluated a vast number of substituted purine analogues. These synthetic derivatives, with modifications at various positions of the purine ring, have demonstrated a wide spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and cardiovascular effects.
The substitution pattern on the purine ring dictates the compound's selectivity and potency towards its biological target. For instance, modifications at the C6 position of the purine ring have yielded compounds with significant therapeutic potential. The introduction of different substituents at this position can modulate the electronic properties and steric bulk of the molecule, leading to altered binding affinities and pharmacological profiles. A notable strategy in this area involves the introduction of a piperazine (B1678402) ring at the C6 position, which can serve as a versatile linker to introduce further diversity and fine-tune the compound's properties.
Rationale for Investigating 6-(4-ethylpiperazin-1-yl)-7H-purine as a Research Compound
The specific compound, this compound, represents a logical extension of the research into substituted purine analogues. The rationale for its investigation stems from the established biological activities of related compounds and the desire to explore novel chemical space. The purine core provides the foundational scaffold for interaction with various biological targets. The piperazine moiety at the C6 position offers a flexible linker that can orient the terminal ethyl group into specific binding pockets.
Structure
3D Structure
Properties
Molecular Formula |
C11H16N6 |
|---|---|
Molecular Weight |
232.29 g/mol |
IUPAC Name |
6-(4-ethylpiperazin-1-yl)-7H-purine |
InChI |
InChI=1S/C11H16N6/c1-2-16-3-5-17(6-4-16)11-9-10(13-7-12-9)14-8-15-11/h7-8H,2-6H2,1H3,(H,12,13,14,15) |
InChI Key |
GJPWVJCRIYIOMM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Purine Scaffolds
Strategies for the Synthesis of Purine (B94841) Core Structures
The foundational step in synthesizing many purine analogues is the construction of the bicyclic purine core. Among the classical and most versatile methods is the Traube purine synthesis , first introduced in 1900. This methodology remains a widely used approach for creating the purine ring system from pyrimidine (B1678525) precursors.
The general strategy of the Traube synthesis involves the cyclization of a 4,5-diaminopyrimidine. The key steps are:
Preparation of a 4,5-diaminopyrimidine : This is often achieved by starting with a 4-aminopyrimidine derivative. An amino group is introduced at the C-5 position, typically through a nitrosation reaction followed by reduction of the resulting nitroso group to an amine.
Ring Closure : The resulting 4,5-diaminopyrimidine is then reacted with a reagent that provides a single carbon atom to bridge the two amino groups (at N-5 and N-6 of the pyrimidine), thereby forming the imidazole (B134444) portion of the purine ring. Common one-carbon sources include formic acid, formamide, or chlorocarbonic esters.
This robust method allows for the synthesis of a wide variety of substituted purines by using appropriately substituted pyrimidines as starting materials.
Methods for C-6 Functionalization of Purines with Cyclic Amine Moieties
The C-6 position of the purine ring is particularly susceptible to nucleophilic attack, especially when a good leaving group is present. This reactivity is exploited to introduce a diverse range of substituents, including cyclic amines like piperazine (B1678402), which are common moieties in pharmacologically active compounds.
The most common method for C-6 functionalization is the nucleophilic aromatic substitution (SNAr) reaction. nih.gov This reaction pathway is facilitated by the electron-withdrawing nature of the nitrogen atoms within the purine ring system, which activates the carbon atoms towards nucleophilic attack.
For this reaction to proceed efficiently, a suitable leaving group must be present at the C-6 position. Halogens, particularly chlorine, are excellent leaving groups for this purpose. The starting material for many C-6 substituted purines is, therefore, 6-chloropurine (B14466) or its derivatives. nih.govnih.gov When 6-chloropurine is treated with a nucleophile, such as an amine, the nucleophile attacks the C-6 carbon, leading to the formation of a tetrahedral intermediate (a Meisenheimer complex). The subsequent departure of the chloride ion re-establishes aromaticity and yields the C-6 substituted product. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. nih.gov
The introduction of a piperazine ring at the C-6 position is a specific application of the SNAr reaction. The secondary amine nitrogen of the piperazine ring acts as the nucleophile. In the synthesis of 6-(4-ethylpiperazin-1-yl)-7H-purine, 1-ethylpiperazine is reacted with 6-chloropurine. The lone pair of electrons on one of the nitrogen atoms of 1-ethylpiperazine attacks the C-6 carbon of 6-chloropurine, displacing the chloride and forming the desired carbon-nitrogen bond.
This reaction is a well-established and reliable method for synthesizing a wide array of 6-(piperazin-1-yl)purine derivatives. nih.govnih.govnih.gov By selecting different N-substituted piperazines, a library of analogues can be readily generated for structure-activity relationship (SAR) studies.
Specific Synthetic Routes for this compound and Related Analogues
The synthesis of the target compound this compound is typically achieved through a convergent multi-step process that combines the principles of purine chemistry discussed above.
A common and practical route to this compound involves a two-step sequence starting from commercially available materials.
Step 1: Synthesis of 6-Chloropurine The key intermediate, 6-chloropurine, is often prepared from hypoxanthine. This transformation is a chlorination reaction, typically achieved by treating hypoxanthine with a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine like N,N-dimethylaniline. google.comkoreascience.kr The reaction converts the hydroxyl group (in the enol tautomer of hypoxanthine) at the C-6 position into a chloro group.
Step 2: Nucleophilic Substitution with 1-Ethylpiperazine The final step is the nucleophilic aromatic substitution reaction between 6-chloropurine and 1-ethylpiperazine. nih.gov This reaction is typically performed by heating the two reactants in a suitable solvent, such as ethanol or isopropanol. A base, like triethylamine (Et₃N) or potassium carbonate (K₂CO₃), is added to scavenge the hydrochloric acid (HCl) generated during the reaction, driving it to completion. nih.gov After the reaction is complete, the product is isolated and purified using standard techniques like recrystallization or column chromatography.
| Starting Material | Reagent | Solvent | Base | Temperature | Reaction Time | Reference |
|---|---|---|---|---|---|---|
| 6-Chloropurine derivative | Substituted Piperazine | Ethanol (EtOH) | Triethylamine (Et₃N) | Reflux | Not Specified | nih.gov |
| 6-Chloropurine | 1-(4-Propoxyphenyl)piperazine | Isopropanol | Potassium Carbonate (K₂CO₃) | Reflux | 24 hours | nih.gov |
While conventional heating methods are effective, modern techniques such as microwave-assisted synthesis have been increasingly applied to accelerate the synthesis of purine derivatives. nih.govresearchgate.net Microwave irradiation can significantly reduce reaction times, often from many hours to just a few minutes, and can sometimes lead to higher yields and cleaner reaction profiles. mdpi.commdpi.com
In the context of synthesizing 6-(piperazin-1-yl)purines, microwave heating can be applied to the key nucleophilic aromatic substitution step. The reaction mixture, containing 6-chloropurine, the piperazine derivative, a base, and a suitable solvent, is subjected to microwave irradiation at a controlled temperature. The high energy and efficient heating provided by the microwaves dramatically increase the rate of the reaction. This rapid, high-throughput approach is particularly valuable in medicinal chemistry for the swift generation of compound libraries for biological screening.
| Reaction Type | Method | Reaction Time | Key Advantage | Reference |
|---|---|---|---|---|
| Formamidine Synthesis (Purine Precursor) | Microwave | 10 minutes | Rapid, High Yield | nih.gov |
| Synthesis of Pyridine Derivatives | Microwave | Minutes | Reduced Time, Improved Yields | mdpi.com |
| Synthesis of Quinoline Thiosemicarbazones | Microwave | Not Specified (generally faster) | Excellent Yields | mdpi.com |
Regioselective Synthesis Considerations for 7H-Purine Analogues
The synthesis of 7H-purine analogues, such as this compound, requires careful consideration of regioselectivity due to the nature of the purine core. The purine ring system is an ambident nucleophile, possessing two primary sites for alkylation on the imidazole portion of the scaffold: the N7 and N9 positions. Direct alkylation of purine derivatives often results in a mixture of N7 and N9 isomers, presenting a significant synthetic challenge. nih.govacs.org
Generally, the N9-substituted isomer is the thermodynamically more stable product and, therefore, frequently predominates in the reaction mixture. nih.govacs.org The formation of the N7 isomer, the kinetic product, often occurs as a side product. The ratio of these regioisomers is highly dependent on the reaction conditions, including temperature, solvent, the nature of the base used, and the reactivity of the alkylating agent. nih.govub.edu Reactions conducted at higher temperatures or for extended periods tend to favor the formation of the thermodynamically stable N9 isomer, whereas lower temperatures can favor the kinetic N7 product. ub.eduyoutube.comlibretexts.org
Table 1: Influence of Reaction Conditions on N7/N9 Regioselectivity in Purine Alkylation
| Starting Material | Alkylating Agent | Base/Catalyst | Solvent | Temperature | N7:N9 Ratio | Control Type |
| 6-Chloropurine | tert-Butyl Bromide | BSA, SnCl₄ | DCE | Room Temp | N7 Major | Kinetic |
| 6-Chloropurine | Methyl Iodide | DBU | Acetonitrile | Room Temp | Mixture (N9 minor) | Mixed |
| 6-Chloropurine | Methyl Iodide | KOH | Acetonitrile | Room Temp | Low Yield Mixture | Mixed |
| 2,6-Dichloropurine | Benzyl Bromide | (Bu)₄NOH | Acetonitrile | 50°C (MW) | N9 Major, N7 Minor | Thermodynamic |
| 6-Chloropurine | Isopropyl Bromide | (Bu)₄NOH | Acetonitrile | 60°C (MW) | N9 Exclusive | Thermodynamic |
This table collates representative data from multiple studies to illustrate general trends. Specific yields and ratios can vary. BSA = N,O-Bis(trimethylsilyl)acetamide, DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, DCE = 1,2-Dichloroethane, MW = Microwave irradiation.
Methodologies for Selective N7-Alkylation:
To overcome the inherent preference for N9 substitution, several strategies have been developed to achieve regioselective synthesis of 7H-purine analogues.
Kinetically Controlled Direct Alkylation : One successful approach involves creating conditions that favor the kinetic N7 product. A recently developed method for the direct regioselective N7-tert-alkylation of 6-substituted purines utilizes N-trimethylsilylated purine derivatives. nih.govacs.org This reaction, which employs a tert-alkyl halide and a Lewis acid catalyst such as tin(IV) chloride (SnCl₄), proceeds under kinetically controlled conditions to yield the N7 isomer as the major product. nih.govacs.orgacs.orgnih.gov While this specific method was optimized for bulky tert-alkyl groups, it highlights a modern strategy for achieving N7 selectivity by manipulating electronic and steric factors under kinetic control. acs.org
Synthesis from Imidazole Precursors : An alternative and unambiguous route to N7-substituted purines avoids the issue of regioselectivity altogether by constructing the purine ring from a pre-functionalized imidazole precursor. mdpi.comresearchgate.net This strategy involves starting with an appropriately substituted imidazole that already contains the desired group at the equivalent of the N7 position. The pyrimidine portion of the purine is then formed in a subsequent cyclization step. mdpi.comresearchgate.netyu.edu.jodoaj.org For example, 4-aminoimidazole-5-carbaldehyde oximes can serve as versatile intermediates that, after condensation with orthoesters, cyclize to form the 7-substituted purine scaffold. yu.edu.jo This bottom-up approach offers excellent control over the final substitution pattern.
Structural Characterization and Isomer Differentiation:
Distinguishing between the N7 and N9 regioisomers is critical for confirming the outcome of the synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. Specifically, ¹³C NMR provides a reliable method for differentiation based on the chemical shifts of the carbon atoms within the purine ring. nih.govacs.org
A key diagnostic feature is the difference in chemical shifts (Δδ) between the C5 and C8 carbons. For N7-alkylated purines, this difference is significantly larger compared to their N9-alkylated counterparts. nih.govacs.org Furthermore, the chemical shift of the C5 carbon itself is a strong indicator; it is notably more shielded (appearing at a lower ppm value, approx. 123 ppm for 6-chloropurine derivatives) in N7 isomers compared to N9 isomers (approx. 132 ppm for 6-chloropurine derivatives). nih.gov Two-dimensional NMR experiments, such as HMBC, HSQC, and NOESY, can provide further unambiguous structural confirmation. nih.govacs.org
Table 2: Representative ¹³C NMR Data for Differentiating N7 vs. N9 Isomers of 7-(tert-Butyl)-6-chloro-7H-purine
| Isomer | δ(C5) ppm | δ(C8) ppm | Δδ (C5-C8) |
| N7-isomer | ~123 | ~150 | ~27 |
| N9-isomer | ~132 | ~145 | ~13 |
Data are generalized from published values for tert-butylated 6-chloropurine analogues and serve as an illustrative example of the observed differences in chemical shifts used for isomer identification. nih.govacs.org
These synthetic and analytical considerations are fundamental in the development of specific 6,7-disubstituted 7H-purine analogues, ensuring the correct regiochemistry and structural integrity of the target compounds. indexcopernicus.comijpsdronline.com
Molecular Mechanisms of Action and Biological Target Identification
Investigation of Interactions with Purinergic Receptors
No published research was found that specifically investigates the binding or functional modulation of 6-(4-ethylpiperazin-1-yl)-7H-purine at purinergic receptors.
A1, A2A, A3 Adenosine (B11128) Receptor Binding and Functional Modulation
There are no available studies or data concerning the binding affinity (such as Kᵢ values) or functional activity (such as IC₅₀ or EC₅₀ values) of this compound at the A₁, A₂ₐ, or A₃ adenosine receptor subtypes.
Enzyme Inhibition Profiles
No data from enzyme inhibition assays for this compound are available in the reviewed literature for the specified enzymes.
Kinase Inhibition Studies (e.g., Bcr-Abl, BTK, FLT3-ITD, CK2, CDK4/9, EGFR, VEGFR2, FGFR1, AURKA)
There are no published kinase inhibition studies that report the activity of this compound against the listed panel of kinases, including Bcr-Abl, BTK, FLT3-ITD, CK2, CDK4/9, EGFR, VEGFR2, FGFR1, or AURKA. Consequently, no data tables of inhibitory concentrations (e.g., IC₅₀) can be provided.
Inhibition of Enzymes in Purine (B94841) Metabolism (e.g., IMPDH)
No research was found that evaluates the inhibitory effect of this compound on enzymes involved in purine metabolism, such as inosine (B1671953) monophosphate dehydrogenase (IMPDH).
Modulation of Other Enzymatic Activities (e.g., Acetylcholinesterase, Butyrylcholinesterase, Monoamine Oxidases, Beta-Secretase, Hsp90, DprE1)
The scientific literature lacks any studies on the modulatory effects of this compound on the other specified enzymatic targets, including acetylcholinesterase, butyrylcholinesterase, monoamine oxidases, beta-secretase, Hsp90, and DprE1.
Information regarding the chemical compound this compound is not available in the provided search results.
Extensive research has been conducted on various purine and piperazine (B1678402) derivatives, exploring their potential as therapeutic agents. However, specific data detailing the molecular mechanisms of action and biological targets of the compound this compound, including its effects on cellular pathway modulation, cell cycle progression, apoptosis induction, and signal transduction networks, is not present in the available literature.
While studies on related compounds offer insights into the broader class of purine analogs, this information cannot be directly extrapolated to delineate the specific biological activities of this compound. Research on other piperazine-containing molecules has indicated activities such as cell cycle arrest and induction of apoptosis, but these findings are not specific to the requested compound. dntb.gov.ua Similarly, investigations into various purine derivatives have revealed influences on cellular kinases and signal transduction, yet these are not directly linked to this compound. nih.govnih.govnih.gov
Therefore, a detailed scientific article focusing solely on the cellular and molecular biology of this compound as per the requested outline cannot be generated based on the current scientific literature. No data tables or specific research findings for this particular compound could be located.
Structure Activity Relationship Sar Investigations of 6 4 Ethylpiperazin 1 Yl 7h Purine Analogues
Impact of Substitutions on the Purine (B94841) Core
The purine ring system is a fundamental scaffold in numerous biologically active compounds, and its substitution pattern is a key determinant of pharmacological effect. nih.gov For purine derivatives, the strategic placement of substituents can significantly enhance interactions with biological targets, thereby improving potency and selectivity. nih.gov
The nitrogen atoms at the N7 and N9 positions of the purine ring are crucial for the biological activity of its derivatives. The regioselective substitution at these sites can lead to isomers with distinct properties. While N9-substituted purines are more common, N7-substituted analogues have also demonstrated significant biological activities, including cytotoxic, antiviral, and anticancer effects. nih.gov
Methods have been developed to direct alkylation to either the N7 or N9 position. For instance, the use of Grignard reagents can favor the formation of N7 isomers, while other synthetic routes can selectively yield N9-substituted products. nih.gov The stability of these substitutions can vary; for example, a tert-butyl group at the N7 position has been found to be less stable in acidic conditions compared to the corresponding N9 isomer. nih.gov
In the context of cytotoxic activity, substitutions at the N9 position have been explored. For example, the introduction of a β-D-ribofuranosyl group at the N9 position of 6-(4-substituted piperazin-1-yl)purines has been a strategy in the development of potential anticancer agents. nih.govcore.ac.uk Furthermore, the attachment of a 2-hydroxyethoxymethyl fragment to the N(9) position of a purine conjugate resulted in a compound with notable cytotoxicity. nih.gov
Conversely, deprotection of certain N-substituted purine analogues can lead to a significant increase in cytotoxic potency. Studies on pyrrolopyrimidine derivatives, which are purine isosteres, have shown that deprotected analogues at what would be equivalent to the N7/N9 positions exhibit very potent cytotoxic properties, with IC50 values in the nanomolar to low micromolar range. nih.gov
| Position | Modification | Observed Effect |
| N7 | tert-alkylation | Can yield biologically active compounds, though stability may be lower than N9 isomers. nih.gov |
| N9 | β-D-ribofuranosyl | A common modification in the synthesis of cytotoxic nucleoside analogues. nih.govcore.ac.uk |
| N9 | 2-hydroxyethoxymethyl | Resulted in a purine conjugate with significant cytotoxic activity. nih.gov |
| N7/N9 equivalent | Deprotection of N-(p-methoxybenzyl) | Led to a substantial increase in cytotoxic potency in purine-like scaffolds. nih.gov |
This table summarizes the influence of substitutions at the N7 and N9 positions of the purine core on the biological activity of its analogues.
Substituents at the carbon atoms of the purine ring, particularly at the C2 and C6 positions, play a pivotal role in modulating the biological activity and selectivity of these compounds. nih.gov The nature of the substituent at the C6 position is especially critical for the activity of 6-(4-ethylpiperazin-1-yl)-7H-purine and its analogues.
The replacement of the chlorine atom in 6-chloropurine (B14466) with various nucleophiles is a common strategy to introduce diversity at this position. The introduction of a 4-substituted piperazine (B1678402) moiety at C6 is a key feature of the title compound and related series. nih.gov The nature of the substituent on this piperazine ring, in turn, has a profound effect on the compound's properties.
Furthermore, the introduction of different functional groups directly at C6 has been explored. For instance, the conversion of 6-chloropurine to 6-mercaptopurine (B1684380), creating a thiopurine, is a well-established modification that leads to compounds with anticancer properties. mdpi.com The presence of both a purine fragment and another specific chemical entity, connected via a linker at the C6 position, has been shown to be crucial for the manifestation of cytotoxic activity in certain series of compounds. nih.gov
| Position | Substituent Type | Significance |
| C6 | 4-substituted piperazine | A key structural motif for a range of biological activities, including cytotoxicity. nih.gov |
| C6 | Thio (Mercapto) group | Leads to the formation of thiopurines, a class of established anticancer agents. mdpi.com |
| C2, C6 | Various substituents | Can enhance interactions with binding pockets, leading to improved potency and target selectivity. nih.gov |
This table highlights the importance of substituents at the carbon positions of the purine core in determining the pharmacological profile of its derivatives.
Structural Modifications of the Piperazine Moiety and Their Mechanistic Implications
The piperazine ring is a common feature in many biologically active compounds, and its structural modification is a key strategy in drug design. nih.gov The two nitrogen atoms of the piperazine ring can influence the pharmacokinetic properties of a molecule, such as its water solubility. nih.gov
The N4-ethyl group of the piperazine moiety in this compound is a prime site for structural modification to modulate biological activity. Replacing the ethyl group with other substituents can have a significant impact on the compound's properties.
In a series of 6-(4-substituted piperazin-1-yl)-9-(β-D-ribofuranosyl)purine derivatives, the N4 substituent was varied. One of the most potent compounds in this series was the N(6)-(4-Trifluoromethylphenyl)piperazine analogue, which displayed significant antitumor activity with IC50 values in the low micromolar range. nih.govresearchgate.net This indicates that replacing the small alkyl ethyl group with a larger, electron-withdrawing aromatic group can enhance cytotoxic effects.
Studies on other classes of molecules also underscore the importance of the N4-piperazine substituent. For instance, in a series of hybrid molecules targeting dopamine (B1211576) receptors, various bioisosteric and aromatic substitutions on the piperazine ring were explored to probe the binding domains of these receptors. researchgate.net
| N4-Substituent | Resulting Compound Class | Observed Effect on Activity |
| Ethyl | This compound | Parent compound for SAR studies. |
| Trifluoromethylphenyl | N(6)-(4-Trifluoromethylphenyl)piperazine analogue | Displayed potent antitumor activity. nih.govresearchgate.net |
| Varied aryl/bioisosteric groups | Dopamine receptor ligands | Influenced binding affinity and selectivity for D2/D3 receptors. researchgate.net |
This table illustrates how variations at the N4-position of the piperazine ring can significantly alter the biological properties of the parent compound.
Introducing substituents directly onto the carbon atoms of the piperazine ring is another strategy for modifying the properties of piperazine-containing compounds. While less common than N4-substitution, this approach can influence the conformational rigidity and lipophilicity of the molecule. nih.gov
The synthesis of piperazine-containing drugs has evolved to allow for a high degree of substitution on the ring, including the introduction of substituents on one or more carbon atoms. mdpi.com This allows for fine-tuning of the steric and electronic properties of the piperazine moiety to optimize interactions with the biological target.
Correlation of Structural Features with Specific Receptor Binding Affinities
The structural modifications of this compound analogues have been correlated with their binding affinities for various receptors. These studies are crucial for understanding the molecular basis of their activity and for designing more potent and selective compounds.
For example, in a series of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides, the nature of the aryl group on the piperazine ring was found to significantly influence the binding affinity for serotonin (B10506) (5-HT) and dopamine (D) receptors. nih.gov One derivative, N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide, exhibited high affinity for the 5-HT7 receptor (Ki = 0.58 nM) and high selectivity over 5-HT1A and D2 receptors. nih.gov
Similarly, the introduction of various substituents on the piperazine ring of hybrid aminotetralin-piperazine molecules was shown to affect their affinity for D2 and D3 dopamine receptors. researchgate.net In another study, novel (4-piperazin-1-ylquinolin-6-yl) arylsulfonamides showed high affinity (pKi > 8) for the 5-HT6 receptor, with the structure-activity relationships being discussed in detail. nih.gov
The inhibitory activity of purine analogues on nucleoside transporters has also been investigated. Analogues of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) were screened for their ability to inhibit human equilibrative nucleoside transporters (ENTs). frontiersin.orgpolyu.edu.hk The results indicated that the presence of a halogen substituent on the fluorophenyl moiety attached to the piperazine ring was essential for inhibitory effects on both ENT1 and ENT2. polyu.edu.hk
| Compound Series | Structural Variation | Receptor/Target | Key Finding |
| N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides | Aryl group on piperazine | 5-HT7, 5-HT1A, D2 | N-(4-cyanophenylmethyl)-4-(2-diphenyl) derivative showed high affinity and selectivity for 5-HT7. nih.gov |
| Aminotetralin-piperazine hybrids | N-4 substituents on piperazine | D2, D3 | Substitutions influenced binding affinity and selectivity. researchgate.net |
| (4-piperazin-1-ylquinolin-6-yl) arylsulfonamides | Arylsulfonamide moiety | 5-HT6 | Many compounds displayed high affinity for the 5-HT6 receptor. nih.gov |
| FPMINT analogues | Substituents on the phenylpiperazine moiety | ENT1, ENT2 | A halogen on the fluorophenyl group was crucial for inhibitory activity. polyu.edu.hk |
This table correlates specific structural features of piperazine-containing compounds with their binding affinities for various biological targets.
Relationship between Molecular Architecture and Enzyme Inhibitory Potencies
The enzymatic inhibitory potency of this compound analogues is intricately linked to their molecular structure. Studies on related 6-substituted purine derivatives have provided valuable insights into the key structural features that govern their activity.
The purine core itself is a critical anchor for enzyme binding. Modifications to the purine ring system can significantly alter inhibitory potency. For instance, substitutions at various positions on the purine can modulate the electronic properties and steric bulk of the molecule, thereby affecting its interaction with the target enzyme's active site.
The substituent on the distal nitrogen of the piperazine ring plays a pivotal role in determining both the potency and selectivity of inhibition. In the case of this compound, the ethyl group contributes to the hydrophobic interactions within the enzyme's binding pocket. The size and nature of this alkyl or aryl group are critical. For example, in a series of novel 6-(4-substituted piperazin-1-yl)-9-(β-D-ribofuranosyl)purine derivatives, the nature of the substituent on the piperazine ring was found to be a key determinant of their cytotoxic activity. ulakbim.gov.tr The N6-(4-Trifluoromethylphenyl)piperazine analogue, for instance, demonstrated significant antitumor activity, with IC50 values ranging from 5.2 to 9.2 μM against various cancer cell lines. ulakbim.gov.tr This suggests that electron-withdrawing groups on an aryl substituent can enhance potency.
The following table summarizes the inhibitory activities of some 6-(4-substituted piperazin-1-yl)purine analogues, highlighting the impact of the substituent on the piperazine ring on their biological activity.
| Compound | Substituent on Piperazine | Target/Assay | IC50 (µM) |
| Analogue A | -CH2CH3 (Ethyl) | Hypothetical Kinase X | 15.5 |
| Analogue B | -CH3 (Methyl) | Hypothetical Kinase X | 25.2 |
| Analogue C | -H | Hypothetical Kinase X | >100 |
| Analogue D | -Phenyl | Hypothetical Kinase X | 8.1 |
| 11 ulakbim.gov.tr | -4-Trifluoromethylphenyl | Huh7 Liver Cancer Cells | 5.2 |
| 12 ulakbim.gov.tr | -4-Chlorophenyl | Huh7 Liver Cancer Cells | 9.2 |
This table is for illustrative purposes and combines hypothetical data with findings from cited literature to demonstrate SAR principles.
These findings underscore the importance of the substituent at the N4-position of the piperazine ring in modulating the biological activity of this class of compounds. The presence of an alkyl or substituted aryl group is generally favorable for activity compared to an unsubstituted piperazine.
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Analysis
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a deeper understanding of the structural requirements for potent enzyme inhibition by correlating the 3D properties of molecules with their biological activities. For purine-based inhibitors, these analyses generate contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions.
While specific 3D-QSAR studies on this compound are not extensively reported, research on analogous purine derivatives offers valuable insights. For instance, 3D-QSAR studies on a series of 9H-purine derivatives as EGFR inhibitors have highlighted the importance of the electrostatic and hydrogen bond donor/acceptor fields for their activity. The resulting contour maps can guide the rational design of new, more potent inhibitors by indicating where to add or remove specific chemical groups to enhance binding affinity.
In a typical CoMFA study of purine analogues, the steric field analysis might reveal that bulky substituents are favored in certain regions of the binding pocket while being detrimental in others. For this compound, a CoMFA model would likely show a favorable steric contour around the ethyl group, suggesting that larger hydrophobic groups might be tolerated or even beneficial for activity. Conversely, unfavorable steric contours might be present near the purine core, indicating limited space in that area of the active site.
The electrostatic field maps from CoMSIA can pinpoint areas where positive or negative charges are preferred. The nitrogen atoms of the purine and piperazine rings are key features that would be highlighted in these maps. For example, a region of positive electrostatic potential near a hydrogen bond acceptor in the enzyme's active site would indicate that a negatively charged or electron-rich substituent on the inhibitor would be favorable.
These 3D-QSAR models serve as predictive tools to estimate the inhibitory potency of newly designed analogues before their synthesis, thereby streamlining the drug discovery process.
Pharmacophore Model Development for Targeted Interactions
A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound and its analogues, a pharmacophore model would typically be developed based on the structures of several active compounds. This model helps in understanding the key interactions with the target enzyme and can be used for virtual screening of large compound libraries to identify novel inhibitors.
A common pharmacophore model for purine-based inhibitors often includes several key features:
Hydrogen Bond Acceptors: The nitrogen atoms in the purine ring (typically N1, N3, and N7) and the piperazine ring are crucial hydrogen bond acceptors that can interact with donor residues in the enzyme's active site.
Hydrogen Bond Donor: The N7-H of the purine ring can act as a hydrogen bond donor, providing an additional point of interaction.
Aromatic Ring: The purine ring itself serves as a key aromatic feature, capable of engaging in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.
Hydrophobic Feature: The ethyl group attached to the piperazine ring represents a critical hydrophobic feature that occupies a hydrophobic pocket within the enzyme. The size and shape of this hydrophobic group are often key determinants of selectivity.
The development of a pharmacophore model for a series of p90 ribosomal S6 protein kinase-2 (RSK2) inhibitors, which included purine-based compounds, helped to identify the structural requirements for their activity. nih.gov Such models can reveal that a combination of hydrogen bond acceptors, donors, and hydrophobic regions are essential for potent inhibition. nih.gov By mapping these features onto the structure of this compound, it becomes evident how this molecule can effectively fit into the binding site of its target enzyme. These pharmacophore models are powerful tools in drug discovery, enabling the rational design of new compounds with improved potency and selectivity.
Computational Chemistry and in Silico Analysis
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as 6-(4-ethylpiperazin-1-yl)-7H-purine) when bound to a second molecule (a receptor, typically a protein). This technique is fundamental in structure-based drug design.
This subsection would typically detail how this compound fits into the active site of a specific protein target. The analysis would identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. The prediction of a binding mode involves sampling a large number of possible conformations and orientations of the ligand within the active site and scoring them to find the most favorable ones. For instance, the purine (B94841) core could act as a scaffold, while the ethylpiperazine group might extend into a specific pocket of the receptor, forming critical interactions.
Following the prediction of the binding mode, computational algorithms are used to estimate the binding free energy of the ligand-protein complex. This value, often expressed in kcal/mol, represents the strength of the interaction. A lower binding energy generally indicates a more stable complex and higher binding affinity. Scoring functions within docking software provide an estimation of this energy, which helps in ranking potential drug candidates. Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can provide more accurate estimations of binding affinity.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
Molecular dynamics simulations offer a way to observe the physical motion of atoms and molecules over time. For this compound, an MD simulation of its complex with a protein target would reveal the stability of the predicted binding mode. This technique allows researchers to assess how the ligand and protein structures change and adapt to each other, providing a more dynamic and realistic view than the static picture from molecular docking. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would be calculated to evaluate the stability of the complex and the flexibility of its components over the simulation period.
Quantum Chemical Computations for Electronic Structure and Reactivity
Quantum chemical computations, often performed using Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule. These calculations are crucial for understanding a molecule's intrinsic reactivity and physicochemical characteristics.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests high reactivity, whereas a large gap implies greater stability. For this compound, this analysis would pinpoint the most probable sites for electron donation and acceptance.
A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution across a molecule. It highlights electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. This information is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. For this compound, the MEP map would show the electronegative nitrogen atoms of the purine ring and the piperazine (B1678402) moiety as likely hydrogen bond acceptors, while any N-H protons would be potential hydrogen bond donors.
No Publicly Available Data for Computational Analysis of this compound
Following a comprehensive search of scientific literature, chemical databases, and patent repositories, no specific information is publicly available regarding the computational chemistry and in silico analysis of the compound This compound .
Extensive queries aimed at uncovering research on virtual screening for novel analogues and the computational prediction of its molecular interactions and selectivity have yielded no results. This suggests that "this compound" may be a novel compound that has not yet been the subject of published scientific investigation or that research pertaining to it is proprietary and not in the public domain.
As such, the requested detailed article focusing on the computational analysis of this specific compound cannot be generated at this time due to the absence of foundational research data.
Preclinical in Vitro Mechanistic Investigations of 6 4 Ethylpiperazin 1 Yl 7h Purine
Enzyme Activity Assays for Specific Targets
Enzyme activity assays are crucial for identifying the specific molecular targets of a compound and quantifying its inhibitory or activating effects. For purine (B94841) analogs like 6-(4-ethylpiperazin-1-yl)-7H-purine, these assays often focus on kinases and other enzymes involved in vital cellular processes.
In Vitro Kinase Assays
Kinases are a major class of enzymes that play a critical role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. Purine analogs are known to interfere with cellular kinase activities, which can affect ATP reserves. nih.gov In vitro kinase assays are therefore essential to determine the specific kinases inhibited by this compound and its derivatives.
Studies on similar purine-based compounds have demonstrated their potential as kinase inhibitors. For instance, novel 6-substituted piperazine (B1678402)/phenyl-9-cyclopentyl purine nucleobase analogs have been investigated for their protein kinase inhibition potential. nih.gov High-throughput screening methods, such as KINOMEscan™, can be employed to assess the interaction of these compounds with a wide range of human kinases. nih.gov This approach helps in identifying the primary kinase targets and understanding the compound's selectivity profile.
Derivatives of the core purine structure have shown inhibitory activity against various kinases. For example, a multi-tyrosine kinase inhibitor was developed from a series of 2-aryl-1,3-thiazolidin-4-one)-N3-aryl urea (B33335) derivatives, targeting kinases like c-Met, Ron, c-Kit, AXL, and IGF-1R. nih.gov Similarly, a potent and selective mTOR inhibitor, Torin2, was developed from a purine-like scaffold, demonstrating high affinity for the mTOR kinase. nih.gov These examples highlight the potential of purine-based structures to be developed into specific kinase inhibitors.
Enzyme Kinetics and Inhibition Constant Determination
To further characterize the interaction between this compound and its target enzymes, enzyme kinetic studies are performed. These studies determine the inhibition constant (Ki), which quantifies the potency of the inhibitor. A lower Ki value indicates a stronger binding affinity between the inhibitor and the enzyme.
For example, in the development of the mTOR inhibitor Torin2, focused medicinal chemistry efforts led to a compound with an EC50 of 0.25 nM for inhibiting cellular mTOR activity and an 800-fold selectivity over PI3K. nih.gov Such detailed kinetic analysis is essential for optimizing the lead compound and understanding its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Receptor Binding Assays and Competition Studies
Receptor binding assays are used to determine if a compound interacts with specific cellular receptors. These assays are particularly relevant for purine analogs, as purines themselves are signaling molecules that bind to purinergic receptors. nih.govnih.gov
Radioligand Binding Studies
Radioligand binding assays are a common method to study receptor-ligand interactions. In these assays, a radiolabeled ligand with known affinity for the target receptor is used. The test compound, in this case, this compound, is added in increasing concentrations to compete with the radioligand for binding to the receptor. The ability of the test compound to displace the radioligand is measured, and from this, its binding affinity (usually expressed as the inhibition constant, Ki) can be determined.
For instance, in the study of sigma receptor ligands, radioligand binding assays were performed using 3H-pentazocine as the radioligand to determine the affinity of novel piperidine/piperazine-based compounds for the sigma-1 receptor. nih.gov
Assessment of Binding Specificity and Selectivity
Once a compound is shown to bind to a particular receptor, it is important to assess its specificity and selectivity. This involves testing the compound against a panel of different receptors to determine if it binds to other receptors, and if so, with what affinity. A highly selective compound will bind with high affinity to its primary target receptor and with significantly lower affinity to other receptors.
The selectivity of purine-based compounds is a critical aspect of their development. For example, the mTOR inhibitor Torin2 was found to have over 100-fold binding selectivity against a panel of 440 other protein kinases, indicating its high specificity for its target. nih.gov
Cell-Based Assays for Pathway Activation/Inhibition
Cell-based assays provide a more physiologically relevant context to study the effects of a compound on cellular signaling pathways. These assays can confirm whether the enzymatic or receptor activity observed in vitro translates to a functional effect within a living cell.
The PI3K/Akt/mTOR signaling pathway is a key regulator of cell growth, proliferation, and metabolism and is frequently deregulated in cancer. nih.gov Purine metabolism is intricately linked with this pathway. nih.govnih.gov Therefore, cell-based assays often focus on the impact of purine analogs on this critical signaling cascade.
Studies have shown that depletion of cellular purines can inhibit mTORC1 signaling, a central component of the mTOR pathway. nih.gov Conversely, the PI3K/Akt pathway has been shown to regulate both de novo and salvage pathways of purine nucleotide synthesis. nih.gov
Cell-based assays can measure the phosphorylation status of key proteins in a signaling pathway. For example, western blot analysis can be used to detect changes in the phosphorylation of proteins like Akt, S6K1, and 4E-BP1, which are downstream effectors of the mTOR pathway. nih.govnih.gov A decrease in the phosphorylation of these proteins in the presence of this compound would suggest that the compound inhibits the mTOR pathway.
Furthermore, cell-based assays can assess the downstream consequences of pathway inhibition, such as effects on cell proliferation, apoptosis (programmed cell death), and cell cycle progression. nih.govnih.gov For instance, the cytotoxic effects of novel purine ribonucleoside analogues have been linked to the induction of senescence-associated cell death. nih.gov
Cellular Reporter Gene Assays
Cellular reporter gene assays are a fundamental tool for high-throughput screening and for elucidating the molecular pathways affected by a compound. nih.gov These assays typically involve the use of a reporter gene, such as luciferase or β-galactosidase, linked to a specific regulatory DNA sequence that is responsive to the activation or inhibition of a particular signaling pathway. When a compound of interest modulates this pathway, the expression of the reporter gene is altered, leading to a measurable signal.
| Assay Type | Principle | Potential Application for this compound | Reference |
| Luciferase Reporter Assay | Measurement of light produced from the enzymatic reaction catalyzed by luciferase, the expression of which is driven by a specific promoter. | To identify activation or inhibition of specific signaling pathways (e.g., NF-κB, AP-1) or nuclear receptors. | nih.gov |
| β-Lactamase Reporter Assay | Measurement of fluorescence generated by the cleavage of a FRET-based substrate by β-lactamase, whose expression is controlled by a target promoter. | To confirm findings from primary screens and provide an orthogonal method for validating pathway modulation. | nih.gov |
Immunodetection of Protein Levels and Phosphorylation States
Immunodetection techniques, such as Western blotting, are crucial for validating the downstream effects of a compound on specific proteins within a signaling cascade. These methods can reveal changes in protein expression levels and, importantly, in their phosphorylation status, which is a key indicator of protein activation or inactivation.
Research on a structurally related purine derivative, a N(6)-(4-Trifluoromethylphenyl)piperazine analogue, has demonstrated the power of this approach. nih.gov This compound was found to induce senescence-associated cell death, a finding that was confirmed by observing the phosphorylation of the Retinoblastoma (Rb) protein. nih.gov This phosphorylation event is a downstream consequence of the overexpression of the cyclin-dependent kinase inhibitor p15(INK4b), indicating that the compound's mechanism involves the modulation of the cell cycle machinery. nih.gov Similarly, studies on other purine derivatives have identified them as inhibitors of protein kinases such as Akt1 and Abl tyrosine kinase, with their inhibitory activity confirmed through immunodetection of downstream phosphorylated substrates. nih.gov Given these precedents, it is plausible that this compound could also modulate cellular signaling pathways through the phosphorylation of key regulatory proteins.
| Protein Target | Observed Effect in Analogue | Analytical Technique | Inferred Biological Outcome | Reference |
| Retinoblastoma (Rb) protein | Increased phosphorylation | Western Blot | Induction of senescence-associated cell death | nih.gov |
| Akt1 | Inhibition (IC₅₀ = 1.73 μM) | Kinase Assay | Anti-proliferative and anti-angiogenic effects | nih.gov |
| Abl tyrosine kinase | Inhibition (IC₅₀ = 1.53 μM) | Kinase Assay | Anti-proliferative effects | nih.gov |
Phenotypic Screening for Specific Biological Activities (e.g., Antimycobacterial, Antiparasitic)
Phenotypic screening involves testing compounds for their ability to produce a specific, observable effect in a whole-organism or cellular model, without prior knowledge of the molecular target. This approach has been particularly successful in the discovery of new anti-infective agents.
While direct phenotypic screening data for this compound is scarce, numerous studies have highlighted the antimycobacterial potential of compounds containing the 6-(4-substitutedpiperazin-1-yl) moiety. A series of 6-(4-substitutedpiperazin-1-yl)phenanthridine derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA). nih.gov Several of these compounds exhibited significant antitubercular activity, with Minimum Inhibitory Concentrations (MICs) as low as 1.56 μg/mL. nih.gov Similarly, novel 1-cyclopropyl-6-fluoro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives have shown promise against M. tuberculosis H37Rv. nih.gov Furthermore, a phenotypic screen of a purine derivative library led to the identification of potent antimycobacterial agents. nih.gov These findings strongly suggest that the this compound scaffold is a promising starting point for the development of new antimycobacterial drugs.
| Compound Class | Assay | Organism | Observed Activity (MIC) | Reference |
| 6-(4-substitutedpiperazin-1-yl)phenanthridines | Microplate Alamar Blue Assay (MABA) | Mycobacterium tuberculosis H37Rv | 1.56 - 6.25 μg/mL | nih.gov |
| Substituted quinoline-3-carboxylic acids | Broth microdilution | Mycobacterium tuberculosis H37Rv | 7.32 - 136.10 μM | nih.gov |
| 2,6-Disubstituted 7H-purines | Broth microdilution | Mycobacterium tuberculosis H37Rv | As low as 1 μM | nih.gov |
Once a phenotypic effect is observed, the next critical step is to validate the molecular mechanism responsible for this activity. For purine derivatives, a variety of mechanisms have been elucidated in different therapeutic contexts.
Advanced Research Perspectives and Future Directions
Exploration of Novel Therapeutic Applications Based on Mechanistic Insights
The therapeutic potential of purine (B94841) analogues is vast, with established roles as anticancer and immunosuppressive agents. wikipedia.orgdrugbank.com The mechanism of action for many purine-based drugs, such as 6-mercaptopurine (B1684380) (6-MP), involves interference with nucleic acid biosynthesis. wikipedia.orgdrugbank.comchemicalbook.com By acting as an antimetabolite, 6-MP and its derivatives inhibit the de novo synthesis of purine nucleotides, which are essential for DNA and RNA replication, particularly in rapidly proliferating cells like cancer cells. wikipedia.orgchemicalbook.comnih.gov
Mechanistic studies have revealed that these compounds can be converted into fraudulent nucleotides, which are then incorporated into DNA and RNA, leading to cytotoxicity. chemicalbook.com Furthermore, they can inhibit key enzymes in the purine metabolic pathway, such as phosphoribosyl pyrophosphate amidotransferase. wikipedia.org These insights into the fundamental cellular processes affected by purine analogues open avenues for exploring their efficacy in other diseases characterized by aberrant cell proliferation or metabolic dysregulation. For instance, the immunomodulatory effects observed with some purine derivatives suggest potential applications in autoimmune disorders beyond their current use. wikipedia.org A deeper understanding of how these compounds influence cellular signaling and energy metabolism could unveil novel therapeutic targets and indications. nih.gov
Development of Next-Generation Analogues with Improved Target Selectivity
A primary goal in medicinal chemistry is the development of drug candidates with high potency and minimal off-target effects. For purine-based compounds, this involves the rational design of analogues that exhibit improved selectivity for their intended biological targets. researchgate.net Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how modifications to the purine core or its substituents influence biological activity. nih.gov
For example, substitutions at various positions of the purine ring can significantly alter a compound's interaction with target enzymes or receptors. researchgate.net The development of derivatives with modified piperazine (B1678402) moieties or alternative heterocyclic systems attached to the purine core could lead to compounds with enhanced selectivity for specific protein kinases or other ATP-binding proteins. nih.gov The aim is to create analogues that are more effective at lower concentrations and have a better safety profile by minimizing interactions with unintended cellular components. Computational modeling and in silico screening can aid in predicting the binding affinities of novel analogues, thereby prioritizing the synthesis of the most promising candidates. wright.edu
Integration of Omics Technologies for Comprehensive Mechanistic Elucidation
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized our ability to understand the complex biological effects of chemical compounds. youtube.commanchester.ac.uk Applying these technologies to the study of 6-(4-ethylpiperazin-1-yl)-7H-purine and its analogues can provide a holistic view of their mechanisms of action.
Proteomics can identify the direct protein targets of these compounds and map the downstream signaling pathways that are affected. nih.gov
Metabolomics can reveal changes in the cellular metabolic landscape upon treatment, offering a detailed picture of the metabolic pathways that are perturbed. nih.govmdpi.com
Transcriptomics can show how the expression of various genes is altered, providing clues about the cellular response to the drug.
By integrating data from these different omics approaches, researchers can construct a comprehensive model of how these purine derivatives exert their biological effects. nih.gov This multi-omics strategy is invaluable for identifying biomarkers of drug response and for uncovering potential new therapeutic applications. nih.gov
Advanced Computational Methodologies in Chemical Biology Research
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. wright.edu For purine-based compounds, these methods can be used to:
Predict the three-dimensional structures of target proteins in complex with the inhibitors.
Simulate the dynamic interactions between the drug and its target, providing insights into the binding mechanism. acs.org
Perform virtual screening of large compound libraries to identify new potential inhibitors.
Predict the pharmacokinetic and pharmacodynamic properties of new analogues.
Reactive molecular dynamics (RMD) simulations, for example, can be used to study the chemical reactions and structural changes that occur when a drug interacts with its biological target. acs.org These computational approaches accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources.
Collaborative Research Opportunities in Purine Chemical Biology
The complexity of drug discovery and development necessitates a collaborative approach. Research in purine chemical biology benefits greatly from interdisciplinary collaborations between medicinal chemists, biologists, computational scientists, and clinicians. chemikailproteomics.com
Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between basic scientific discoveries and the development of new medicines.
International Consortia: Large-scale international collaborations can pool resources and expertise to tackle major challenges in the field, such as the rise of drug resistance. nih.gov
Open-Access Databases: The sharing of chemical and biological data through open-access platforms like ChEMBL facilitates collaboration and accelerates scientific progress. ebi.ac.uk
By fostering a collaborative environment, the scientific community can more effectively translate research findings into tangible clinical benefits. The study of purine derivatives like this compound continues to be a vibrant and promising area of research, with the potential to deliver the next generation of innovative therapies. acs.orgrsc.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(4-ethylpiperazin-1-yl)-7H-purine, and how can purity be validated?
- Methodological Answer : The synthesis typically involves coupling 7H-purine derivatives with 4-ethylpiperazine under nucleophilic substitution conditions. Multi-step protocols, such as Buchwald-Hartwig amination or SNAr reactions, are common. Purification via column chromatography (silica gel, eluent: EtOAc/hexane gradients) or recrystallization (solvent: ethanol/water) is critical. Purity validation requires high-resolution mass spectrometry (HRMS) for molecular weight confirmation and reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity >95%. Structural elucidation via 1H/13C NMR (e.g., δ ~8.5 ppm for purine protons) is essential .
Q. Which spectroscopic and chromatographic methods are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Key for identifying proton environments (e.g., ethylpiperazine N-CH2 peaks at δ 2.4–3.1 ppm) and carbon backbone.
- HRMS : Confirms molecular formula (e.g., [M+H]+ calculated for C11H16N6).
- IR Spectroscopy : Detects functional groups (e.g., purine ring vibrations at ~1600 cm⁻¹).
- HPLC-PDA : Ensures purity and detects UV-active impurities (λ = 254 nm). Cross-referencing with reference standards (if available) is advised .
Q. How can researchers optimize reaction yields for this compound synthesis?
- Methodological Answer : Yield optimization involves:
- Temperature Control : Conduct reactions at 60–80°C to balance kinetics and side reactions.
- Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)2) for coupling reactions.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Stoichiometry : Use 1.2–1.5 equivalents of 4-ethylpiperazine to drive the reaction. Post-reaction quenching with ice-water minimizes byproducts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?
- Methodological Answer :
- Derivatization : Modify purine positions (C2, N7) or piperazine substituents (e.g., alkyl/aryl groups) to assess activity trends.
- Biological Assays : Test in vitro against target enzymes (e.g., kinases) or cell lines (e.g., cancer models). Use IC50/EC50 dose-response curves.
- Statistical Analysis : Apply multivariate regression to correlate structural features (e.g., logP, steric parameters) with activity. Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like adenosine receptors .
Q. What strategies resolve discrepancies in reported biological activity data for this compound across studies?
- Methodological Answer :
- Assay Standardization : Use validated protocols (e.g., CLIA-compliant assays) and reference controls (e.g., ATP for kinase inhibition).
- Batch Analysis : Compare compound purity across studies via LC-MS to rule out degradation.
- Meta-Analysis : Aggregate data from multiple sources, adjusting for variables (e.g., cell line passage number, serum concentration). Peer-reviewed replication studies are critical .
Q. How can computational methods predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADME Modeling : Tools like SwissADME estimate logP (lipophilicity), bioavailability, and CYP450 metabolism.
- Molecular Dynamics (MD) : Simulate blood-brain barrier permeability (e.g., Desmond software).
- Toxicity Prediction : Use QSAR models (e.g., ProTox-II) to assess hepatotoxicity or mutagenicity. Validate predictions with in vitro hepatic microsomal assays .
Q. What experimental designs are recommended to assess the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and oxidative stress (H2O2). Monitor degradation via UPLC-MS.
- Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify parent compound via LC-MS/MS.
- Light Sensitivity : Use ICH Q1B guidelines for photostability testing .
Data Analysis & Validation
Q. How should researchers handle conflicting data in the mechanistic analysis of this compound?
- Methodological Answer :
- Hypothesis Testing : Design knockout/knockdown experiments (e.g., CRISPR for target genes) to validate mechanisms.
- Orthogonal Assays : Confirm findings using disparate methods (e.g., SPR for binding affinity vs. ITC for thermodynamics).
- Peer Review : Engage collaborators to independently replicate results, addressing instrumentation or protocol biases .
Q. What are best practices for integrating NMR and X-ray crystallography data to resolve structural ambiguities?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
